molecular formula C22H15F2N3O3 B11291571 N-(4-fluorophenyl)-2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-(4-fluorophenyl)-2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B11291571
M. Wt: 407.4 g/mol
InChI Key: YEUOJEYQVRJGGB-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound that features a unique structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms and oxadiazole rings in its structure contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the oxadiazole ring, which is then coupled with a fluorophenyl group. The final step involves the formation of the acetamide linkage. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

    Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

N-(4-fluorophenyl)-2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is unique due to its combination of fluorine atoms and oxadiazole rings, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C22H15F2N3O3

Molecular Weight

407.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide

InChI

InChI=1S/C22H15F2N3O3/c23-16-6-4-14(5-7-16)22-26-21(27-30-22)15-2-1-3-19(12-15)29-13-20(28)25-18-10-8-17(24)9-11-18/h1-12H,13H2,(H,25,28)

InChI Key

YEUOJEYQVRJGGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)F)C3=NOC(=N3)C4=CC=C(C=C4)F

Origin of Product

United States

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